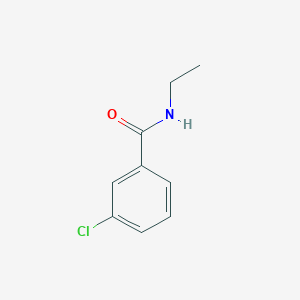
Oreganol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oreganol is a phenolic glycoside, a natural product commonly found in plants such as Odontites serotina, Origanum vulgare, and Pyrus calleryana . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oreganol can be isolated from plant sources through a series of extraction and purification steps. Initially, a 50% aqueous ethanolic extract of the plant material is prepared and evaporated to an aqueous residue. This residue is then freed from lipophilic and phenolic substances, and odontoside is extracted using ethyl acetate . The total iridoids are chromatographed on a column of Kapron, and water-soluble impurities are separated off. The substance is desorbed with 30% ethanol and recrystallized from acetate .
Industrial Production Methods
Industrial production of odontoside involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The process ensures high purity and yield, making it suitable for various research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Oreganol undergoes several chemical reactions, including hydrolysis and saponification. Acidic hydrolysis (1N HCl, 90°C, 30 min) and enzymatic hydrolysis (emulsin, 30°C, 12 hr) result in the liberation of D-glucose . Alkaline saponification (25% ammonia, 90°C, 3 hr) leads to the formation of aucubin and p-hydroxycinnamic acid .
Common Reagents and Conditions
Acidic Hydrolysis: 1N HCl, 90°C, 30 min
Enzymatic Hydrolysis: Emulsin, 30°C, 12 hr
Alkaline Saponification: 25% ammonia, 90°C, 3 hr
Major Products Formed
D-glucose: Formed during hydrolysis
Aucubin: Formed during alkaline saponification
p-Hydroxycinnamic acid: Formed during alkaline saponification
Wissenschaftliche Forschungsanwendungen
Oreganol has a wide range of applications in scientific research:
Wirkmechanismus
Oreganol exerts its effects through various molecular targets and pathways. Its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes. The antioxidant properties are due to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. The antimicrobial and antiviral activities are linked to the disruption of microbial cell membranes and inhibition of viral replication. The anticancer properties are associated with the induction of apoptosis and inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Oreganol is unique due to its diverse biological activities and natural occurrence in multiple plant species. Similar compounds include:
Aucubin: Another iridoid glycoside with anti-inflammatory and antioxidant properties.
Acteoside: Known for its antioxidant and anti-inflammatory activities.
Verbascoside: Exhibits antimicrobial and antioxidant properties.
This compound stands out due to its broader spectrum of biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O11/c21-7-15-16(25)17(26)18(27)20(31-15)30-14-4-1-9(5-13(14)24)8-29-19(28)10-2-3-11(22)12(23)6-10/h1-6,15-18,20-27H,7-8H2/t15-,16-,17+,18-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOVLHFTNQGRLH-BFMVXSJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2809848.png)
![6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2809849.png)
![(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2809850.png)




![3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2809857.png)
![N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809858.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2809864.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2809867.png)
